molecular formula C23H23ClN2O4S B2938780 methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-77-6

methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2938780
CAS No.: 422273-77-6
M. Wt: 458.96
InChI Key: ONZJFALPBISQKC-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 3,4-dihydroquinazoline core with a 4-oxo group. Key substituents include:

  • A 4-chlorobenzyl group at position 3, contributing hydrophobic interactions.
  • A methyl ester at position 7, enhancing solubility and serving as a synthetic handle for further modifications.

Quinazolines are known for diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent patterns .

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-23(2,3)19(27)13-31-22-25-18-11-15(21(29)30-4)7-10-17(18)20(28)26(22)12-14-5-8-16(24)9-6-14/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZJFALPBISQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 4-chlorophenylmethyl group and the 3,3-dimethyl-2-oxobutylsulfanyl group can be carried out using various reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including its potential as an enzyme inhibitor.

    Medicine: Investigating its potential as a pharmaceutical agent, particularly in cancer research due to the quinazoline core’s known activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinazoline core is known to interact with various molecular targets, including kinases and other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Key Observations :
  • Core Structure Diversity: The quinazoline core (target compound and 4l) enables π-π stacking and hydrogen bonding, common in kinase inhibitors. Quinolones (7f) feature a pyridone ring, favoring DNA gyrase interaction (antibacterial applications) . Imidazolidinones () exhibit distinct hydrogen-bonding motifs due to their saturated five-membered ring .
  • Substituent Effects: The target compound’s sulfanyl group contrasts with 4l’s methoxyphenyl groups, altering electronic properties (e.g., nucleophilicity vs. electron-donating effects). Chlorophenyl groups are present in both the target compound and the imidazolidinone derivative but in different positions, affecting steric and electronic profiles.
  • The absence of synthetic details for the target compound limits direct comparison but implies possible shared methodologies.

Physicochemical and Functional Implications

Solubility and Reactivity :
  • The target compound’s methyl ester enhances solubility compared to 4l’s bulky bis-methoxyphenyl groups, which may reduce bioavailability .
  • The sulfanyl group in the target compound could increase susceptibility to oxidation compared to 7f’s stable sulfonamido group .

Crystallographic and Computational Insights

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